Calcium bromide dihydrate

Vue d'ensemble

Description

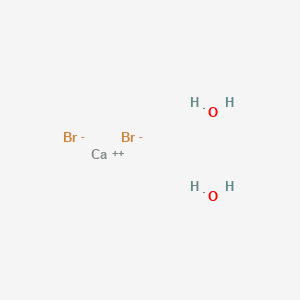

Calcium dibromide dihydrate, also known as calcium bromide dihydrate, is a chemical compound with the formula CaBr₂·2H₂O. It consists of one calcium ion (Ca²⁺) and two bromide ions (Br⁻) along with two water molecules. This compound is typically found as a white crystalline powder and is highly soluble in water. It is used in various industrial applications, including drilling fluids, neuroses medication, and as a freezing mixture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium dibromide dihydrate can be synthesized through the reaction of calcium oxide (CaO) or calcium carbonate (CaCO₃) with bromine (Br₂) in the presence of a reducing agent such as formic acid (HCO₂H) or formaldehyde. The reaction is as follows :

[ \text{CaO} + \text{Br}_2 + \text{HCO}_2\text{H} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods

In industrial settings, calcium dibromide dihydrate is often produced by dehydrating the dihydrate form at elevated temperatures under vacuum conditions. This process involves heating the compound to around 250°C to remove the water molecules .

Analyse Des Réactions Chimiques

Thermal Decomposition

Calcium bromide dihydrate undergoes dehydration upon heating, forming anhydrous calcium bromide and water. Further heating under vacuum conditions yields the anhydrous form:

-

Conditions :

| Parameter | Value |

|---|---|

| Dehydration Temperature | 250°C (vacuum) |

| Melting Point (Anhydrous) | 742°C |

| Boiling Point (Anhydrous) | 1,815°C |

Reaction with Oxygen

At elevated temperatures in air, this compound decomposes to calcium oxide and bromine gas after losing water:

-

Conditions :

| Reaction Outcome | Product |

|---|---|

| Primary Product | Calcium oxide (CaO) |

| Secondary Product | Bromine gas (Br₂) |

Hydrolysis in Aqueous Solutions

This compound dissociates completely in water, forming calcium and bromide ions:

-

Solubility :

-

Applications :

-

Used in high-density brines for oil drilling (up to 52% by weight solutions).

-

Complexation Reactions

The compound forms stable complexes with Lewis bases such as triphenylphosphine oxide (TPPO):

-

Utility :

-

Coordination Geometry :

Reactivity with Strong Acids

This compound reacts with concentrated sulfuric acid to produce hydrogen bromide gas:

Redox Reactions

In the presence of reducing agents (e.g., formaldehyde), this compound participates in bromination reactions. For example, synthesis from calcium oxide and bromine:

Interaction with Halides

This compound undergoes ion-exchange reactions with other halides:

Applications De Recherche Scientifique

Oil and Gas Industry

Drilling Fluids

Calcium bromide dihydrate is primarily used in the formulation of high-density drilling fluids. These fluids are essential for stabilizing boreholes during drilling operations, controlling pressure, and preventing blowouts. The compound's ability to dissolve in water and its high density make it an ideal choice for creating brine solutions that can withstand high-pressure environments encountered in deep drilling.

| Property | Value |

|---|---|

| Density (g/cm³) | ~1.5 |

| Solubility in Water | High (up to 70% by weight) |

| Typical Use Concentration | 10-25% by volume |

Desiccants

Moisture Absorption

this compound functions effectively as a desiccant due to its hygroscopic nature. It is used in various applications to absorb moisture from the air, thereby protecting sensitive materials such as pharmaceuticals, electronics, and food products from humidity-related damage. Its ability to maintain low humidity levels makes it valuable in storage and packaging processes.

Pharmaceuticals

Drug Formulation

In the pharmaceutical industry, this compound is utilized as an excipient in drug formulations. It aids in the stabilization of active pharmaceutical ingredients (APIs) and enhances the solubility of certain compounds. Its role as a stabilizer is crucial for maintaining the efficacy and safety of medications.

Agriculture

Hydroponics

this compound is beneficial in hydroponic systems where it supplies essential bromide ions. These ions can enhance plant growth and health by improving nutrient uptake and promoting overall plant vigor. Research indicates that the presence of bromide can influence various physiological processes in plants.

Heat Storage Systems

Thermal Energy Storage

Recent studies have explored the use of this compound in heat storage systems. The hydration reaction of calcium bromide releases heat, making it suitable for applications requiring rapid heat delivery, such as in automotive heating systems or building temperature regulation.

Case Study: Heat Storage System Development

A study aimed at developing a heat storage system using calcium bromide demonstrated that the compound could effectively store and release thermal energy through hydration reactions. The results indicated that systems utilizing calcium bromide could achieve efficient thermal management with minimal energy loss .

Analytical Chemistry

Chemical Analysis

In analytical laboratories, this compound is employed for preparing standard solutions used in various chemical analyses. Its stability and predictable behavior under different conditions make it a reliable reagent for analytical procedures.

Mécanisme D'action

The mechanism of action of calcium dibromide dihydrate involves its dissociation into calcium and bromide ions in aqueous solutions. These ions interact with various molecular targets and pathways in biological systems. Calcium ions play a crucial role in signal transduction pathways, muscle contraction, and bone health . Bromide ions, on the other hand, have sedative effects and are used in medications for their calming properties .

Comparaison Avec Des Composés Similaires

Calcium dibromide dihydrate can be compared with other similar compounds such as:

Calcium chloride (CaCl₂): Both compounds contain calcium ions, but calcium chloride is used more commonly as a de-icing agent and in food preservation.

Calcium fluoride (CaF₂): This compound is used in the production of optical components and in the metallurgical industry.

Calcium iodide (CaI₂): Similar to calcium dibromide, calcium iodide is used in medicine and as a reagent in chemical synthesis.

Calcium dibromide dihydrate is unique due to its specific applications in drilling fluids and its ability to form complexes with other compounds, which is not commonly observed with other calcium halides .

Activité Biologique

Calcium bromide dihydrate (CaBr₂·2H₂O) is a hydrated form of calcium bromide that has garnered attention for its various applications and biological activities. This compound is primarily recognized for its utility in industrial processes, particularly in drilling fluids and as a fire retardant. However, its biological activity, including potential therapeutic effects and interactions with biological systems, warrants further exploration.

This compound is a white crystalline powder that is soluble in water. Its molecular formula is with a molecular weight of approximately 199.89 g/mol. The compound forms through the hydration of calcium bromide, which can be synthesized from calcium oxide or calcium carbonate and bromine in the presence of reducing agents .

Table 1: Chemical Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | CaBr₂·2H₂O |

| Molecular Weight | 199.89 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| pH (10% solution) | Approximately 5 |

Antimicrobial Properties

Research indicates that calcium bromide and its hydrated forms exhibit antimicrobial properties. A study demonstrated that calcium bromide can inhibit the growth of certain bacteria and fungi, suggesting potential applications in food preservation and as an antiseptic agent .

Neurological Effects

Calcium bromide has been historically used in medicine for treating neuroses and anxiety disorders. Its calming effects are attributed to its ability to modulate neurotransmitter activity, particularly through the enhancement of GABAergic transmission .

Case Studies

- Neurosis Treatment : A clinical case study involving patients with anxiety disorders showed significant improvement when treated with calcium bromide as an adjunct therapy. Patients reported reduced anxiety levels and improved sleep quality, indicating its potential as a therapeutic agent in psychiatric settings .

- Food Preservation : In a controlled study, the application of this compound in food preservation demonstrated a reduction in microbial load on various food items, extending shelf life without compromising safety or quality .

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its toxicity profile. High doses may lead to bromism, characterized by symptoms such as drowsiness, confusion, and gastrointestinal disturbances. Regulatory bodies recommend careful monitoring of exposure levels when used in industrial or therapeutic contexts .

Propriétés

IUPAC Name |

calcium;dibromide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ca.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABDSFFYLIOFDO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Ca+2].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CaH4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617030 | |

| Record name | Calcium bromide--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22208-73-7 | |

| Record name | Calcium bromide--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.